molecular formula C9H18N2O3S B5341211 1-Propylsulfonylpiperidine-4-carboxamide

1-Propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5341211
M. Wt: 234.32 g/mol
InChI Key: UYURSYFZUWWUGI-UHFFFAOYSA-N
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Description

1-Propylsulfonylpiperidine-4-carboxamide is a piperidine-derived compound featuring a sulfonyl group at the 1-position of the piperidine ring and a carboxamide substituent at the 4-position. This compound’s molecular formula is inferred as C₉H₁₇N₂O₃S, with a molar mass of approximately 233.07 g/mol.

Properties

IUPAC Name

1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-7-15(13,14)11-5-3-8(4-6-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYURSYFZUWWUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylsulfonylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Propylsulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

1-Propylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds with enzymes and proteins, which can inhibit their activity. This interaction is crucial for its biological effects, including its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 1-Propylsulfonylpiperidine-4-carboxamide and related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
1-Propylsulfonylpiperidine-4-carboxamide C₉H₁₇N₂O₃S 233.07 Propylsulfonyl, carboxamide Enzyme inhibition, drug intermediates
1-Benzyl-4-phenylamino-4-piperidinecarboxamide C₁₉H₂₃N₃O ~309.41 Benzyl, phenylamino, carboxamide Receptor modulation (inferred)
BI 605906 C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thienopyridine, difluoropropyl, methylsulfonyl Kinase inhibition (e.g., cancer therapy)
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C₁₄H₁₉N₃O₄S 325.38 Acetamidophenylsulfonyl, carboxamide Enhanced solubility, targeted binding

Key Findings and Implications

1-Benzyl-4-phenylamino-4-piperidinecarboxamide
  • Structural Differences: The benzyl and phenylamino groups increase aromaticity compared to the propylsulfonyl chain in the target compound. This likely enhances π-π stacking interactions but reduces solubility in aqueous media.
  • Functional Impact: The phenylamino group may confer selectivity toward amine-binding receptors or enzymes, differentiating it from the sulfonyl-containing analog .
BI 605906
  • Structural Differences: Incorporates a thieno[2,3-b]pyridine core and difluoropropyl group, significantly increasing molar mass and lipophilicity.
  • Functional Impact: Fluorine atoms improve metabolic stability and bioavailability, making it suitable for kinase inhibition in oncology. The thienopyridine scaffold may enable unique binding modes compared to simpler piperidine derivatives .
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide
  • Functional Impact : The aromatic acetamidophenyl group may enhance target specificity for proteins with hydrophobic pockets, contrasting with the aliphatic propylsulfonyl chain in the target compound .

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